molecular formula C9H15N3O3 B8319385 tert-butyl N-(4-diazo-3-oxobutan-2-yl)carbamate

tert-butyl N-(4-diazo-3-oxobutan-2-yl)carbamate

Cat. No.: B8319385
M. Wt: 213.23 g/mol
InChI Key: XPHQCGACMYIDJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-(4-diazo-3-oxobutan-2-yl)carbamate is a diazo compound that contains a diazo group (-N=N-) and a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-butyl N-(4-diazo-3-oxobutan-2-yl)carbamate can be synthesized through the Arndt-Eistert reaction, which involves the conversion of an α-amino acid to a β-amino acid using diazomethane . The reaction typically requires the use of a base, such as triethylamine, and a solvent like dichloromethane. The reaction conditions must be carefully controlled to ensure the formation of the desired diazo compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger quantities of reagents, and ensuring the safety and efficiency of the process.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-diazo-3-oxobutan-2-yl)carbamate involves the generation of carbenes from the diazo group. These carbenes can insert into various bonds, leading to the formation of new chemical structures . The molecular targets and pathways involved depend on the specific reaction and the substrates used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-(4-diazo-3-oxobutan-2-yl)carbamate is unique due to its specific structure, which allows for the generation of carbenes and its reactivity in various organic synthesis reactions. Its tert-butoxycarbonyl protected amino group also provides stability and selectivity in reactions .

Properties

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

tert-butyl N-(4-diazo-3-oxobutan-2-yl)carbamate

InChI

InChI=1S/C9H15N3O3/c1-6(7(13)5-11-10)12-8(14)15-9(2,3)4/h5-6H,1-4H3,(H,12,14)

InChI Key

XPHQCGACMYIDJE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a −15° C. solution of 2-((tert-butoxycarbonyl)amino)propanoic acid (2.5 g, 13.21 mmol) in THF (66 mL) was added Et3N (1.337 g, 13.21 mmol) and ethyl carbonochloridate (1.434 g, 13.21 mmol). The reaction mixture was stirred for 15 min then allowed to warm to 0° C. A solution of diazomethane (prepared according to the standard procedure (Organic Syntheses, Coll. Vol. 5, p. 351 (1973); Vol. 41, p. 16 (1961)) in Et2O (150 mL) was added, until the rich yellow color persisted. The reaction mixture was allowed to warm to rt and stirred for 3 h. Excess CH2N2 was destroyed by the addition of a small amount of aqueous AcOH (20%, 3 mL). The reaction mixture was extracted with saturated NaHCO3 (20 mL), and the organic portion was separated and washed with saturated aqueous NH4Cl (20 mL) and brine (20 mL). The organic portion was separated, dried over Na2SO4, filtered and evaporated in vacuo. The residue was purified by column chromatography on silica gel (eluting with 5-20% EtOAc in petroleum ether) to give (3-diazo-1-methyl-2-oxo-propyl)-carbamic acid tert-butyl ester (2.8 g, 99%) as a brown solid. 1H NMR (DMSO-d6, 400 MHz): δ 7.27 (d, J=7.2, 1H), 6.02 (s, 1H), 4.01 (m, 1H), 1.39 (s, 9H), 1.20 (m, 3H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.337 g
Type
reactant
Reaction Step One
Quantity
1.434 g
Type
reactant
Reaction Step One
Name
Quantity
66 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

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